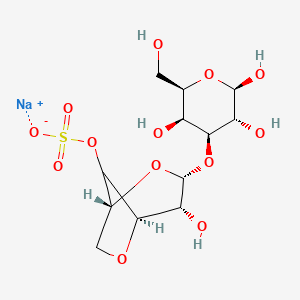

Neocarrabiose-4-O-sulfate sodium salt

Description

BenchChem offers high-quality Neocarrabiose-4-O-sulfate sodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Neocarrabiose-4-O-sulfate sodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;[(1R,3R,4R,5R)-4-hydroxy-3-[(2R,3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2,6-dioxabicyclo[3.2.1]octan-8-yl] sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O13S.Na/c13-1-3-5(14)9(6(15)11(17)22-3)24-12-7(16)10-8(25-26(18,19)20)4(23-12)2-21-10;/h3-17H,1-2H2,(H,18,19,20);/q;+1/p-1/t3-,4-,5+,6-,7-,8?,9+,10-,11-,12-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAWBYEBPRPNVDE-ZHCSQJKXSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(O1)C(C(O2)OC3C(C(OC(C3O)O)CO)O)O)OS(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2C([C@H](O1)[C@H]([C@H](O2)O[C@H]3[C@H]([C@H](O[C@H]([C@@H]3O)O)CO)O)O)OS(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NaO13S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Neocarrabiose-4-O-sulfate sodium salt chemical structure and properties

An In-depth Technical Guide to Neocarrabiose-4-O-sulfate Sodium Salt

Introduction

Neocarrabiose-4-O-sulfate sodium salt is a sulfated disaccharide of significant interest in the fields of glycobiology, marine biotechnology, and enzymology. It represents a fundamental repeating unit of certain carrageenans, a class of linear sulfated polysaccharides extracted from red edible seaweeds.[1][2][3] Specifically, it is derived from the enzymatic degradation of iota-carrageenan and kappa-carrageenan.[4][5] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, biological relevance, and practical applications, with a focus on its utility as a tool for researchers and drug development professionals. Its well-defined structure makes it an invaluable substrate for the characterization of carrageenan-modifying enzymes and for investigating the structure-function relationships of sulfated oligosaccharides.[]

Chemical Structure and Synthesis

The chemical identity of Neocarrabiose-4-O-sulfate is rooted in its disaccharide core, neocarrabiose. This core consists of a 3,6-anhydro-α-D-galactopyranosyl unit linked to a β-D-galactopyranose unit via an α-1,3-glycosidic bond.[2] The "4-O-sulfate" designation specifies that a sulfate ester group is attached to the C4 hydroxyl group of the β-D-galactopyranose residue. The sodium salt form ensures charge neutrality and stability.

This compound is not typically produced through de novo chemical synthesis in a laboratory setting due to the complexity of stereospecific glycosidic bond formation and regioselective sulfation. Instead, it is prepared through the highly specific enzymatic hydrolysis of iota-carrageenan.[1][4] This process utilizes endo-acting ι-carrageenases (EC 3.2.1.157), which cleave the β-1,4 linkages within the polysaccharide backbone, yielding oligosaccharides of varying lengths, including the foundational neocarrabiose disaccharide unit.[4][7][8]

Caption: Chemical structure of Neocarrabiose-4-O-sulfate sodium salt.

Physicochemical Properties

Neocarrabiose-4-O-sulfate sodium salt is typically supplied as a fine, water-soluble powder.[] Its high degree of hydrophilicity is conferred by the multiple hydroxyl groups and the ionic sulfate moiety. The presence of the sulfate group is critical for its biological interactions and solubility characteristics.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₉O₁₃SNa | Calculated (based on PubChem CID 138756768) |

| Molecular Weight | 426.31 g/mol | Calculated (based on PubChem CID 138756768) |

| Appearance | White to off-white powder | [] |

| Solubility | Soluble in water | [] |

| Core Structure | 3-O-(3,6-anhydro-α-D-galactopyranosyl)-β-D-galactopyranose | [2] |

| Sulfation Position | C4 of the β-D-galactopyranose residue | [5][9] |

Biological Significance and Applications

The primary value of Neocarrabiose-4-O-sulfate sodium salt lies in its application as a specialized tool in biochemical and enzymatic research.

Substrate for Enzyme Characterization

This disaccharide is an essential substrate for elucidating the activity and specificity of carrageenan-degrading enzymes. Its defined structure allows for precise kinetic studies and mechanistic investigations.

-

Sulfatases: It is used to identify and characterize novel sulfatases, which are enzymes that specifically hydrolyze sulfate ester bonds.[5][10] For example, a study on a novel sulfatase, SulA1, from a marine Arthrobacter strain utilized this compound to confirm its specific activity on the 4-O-sulfate ester bond.[5]

-

Carrageenases: While larger oligosaccharides are the primary substrates for endo-acting carrageenases, the analysis of degradation products down to the disaccharide level is crucial for understanding the complete hydrolytic pathway and processivity of these enzymes.[4][8]

The specificity of these enzymes is paramount; for instance, ι-carrageenase specifically targets linkages in iota-carrageenan, and Neocarrabiose-4-O-sulfate serves as a model for the resulting structural units.[7]

Tool for Glycobiology Research

Sulfation patterns on polysaccharides play a critical role in mediating biological events, including cell signaling, viral entry, and inflammatory responses.[3][11] Neocarrabiose-4-O-sulfate provides a structurally defined model compound for:

-

Studying Carbohydrate-Protein Interactions: It can be used in binding assays (e.g., surface plasmon resonance, affinity chromatography) to probe the binding pockets of lectins, galectins, and other carbohydrate-binding proteins that recognize sulfated motifs.[]

-

NMR Spectroscopy Standards: Oligosaccharides of the neocarrabiose type are used as model compounds to facilitate the assignment of complex ¹H-NMR spectra of larger carrageenan fragments, aiding in the structural elucidation of novel polysaccharides.[12]

Potential Bioactivities

While the disaccharide itself is primarily used as a research tool, the broader class of carrageenan oligosaccharides has demonstrated a range of promising biological activities.[11] These activities are often dependent on molecular weight and the degree and position of sulfation.[3] Documented effects of related oligosaccharides include antioxidant, antiviral, antitumor, and immunomodulatory properties.[4][11] Further research may explore whether this specific disaccharide exhibits any of these bioactivities.

Experimental Protocols

The following protocols are illustrative of how Neocarrabiose-4-O-sulfate sodium salt is used in a research context.

Protocol 1: Assay for Sulfatase Activity via Thin-Layer Chromatography (TLC)

This protocol is adapted from a method used to characterize a novel N-Acetyl-D-galactosamine-4-O-sulfate sulfatase and can be modified for other sulfatases.[5] It qualitatively and semi-quantitatively detects the removal of the sulfate group.

Objective: To determine if a putative sulfatase enzyme can remove the sulfate group from Neocarrabiose-4-O-sulfate.

Materials:

-

Neocarrabiose-4-O-sulfate sodium salt (Substrate)

-

Purified enzyme solution (e.g., SulA1)

-

Reaction Buffer (e.g., 100 mM sodium acetate, pH 5.5-6.5, or as optimized for the enzyme)

-

TLC Silica Plate

-

Mobile Phase: 1-butanol:acetic acid:water (2:1:1 v/v/v)

-

Developing Reagent: Diphenylamine–aniline–phosphoric acid in acetone

-

Heating block or water bath

Procedure:

-

Reaction Setup:

-

Prepare a stock solution of the substrate (e.g., 10 mg/mL in reaction buffer).

-

In a microcentrifuge tube, combine 10 µL of the substrate solution with a specific amount of the purified enzyme solution.

-

Prepare a negative control by combining 10 µL of the substrate solution with buffer instead of the enzyme.

-

-

Incubation: Incubate the reaction tubes at the enzyme's optimal temperature (e.g., 40°C) for a defined period (e.g., 30 minutes to several hours).

-

Reaction Termination: Stop the reaction by heating the tubes to 95°C for 3 minutes to denature the enzyme.

-

TLC Analysis:

-

Spot 1-2 µL of each reaction mixture (including the control) onto the baseline of a TLC plate.

-

Allow the spots to dry completely.

-

Place the TLC plate in a chromatography tank containing the mobile phase.

-

Allow the solvent to run up the plate until it is approximately 1 cm from the top edge.

-

-

Visualization:

-

Remove the plate from the tank and dry it thoroughly.

-

Spray the plate with the developing reagent.

-

Heat the plate gently (e.g., with a heat gun or in an oven) until spots appear.

-

-

Interpretation: The desulfated product (neocarrabiose) will have a different retention factor (Rf) than the sulfated substrate. The appearance of a new spot in the enzyme-treated lane, corresponding to a higher Rf value, indicates successful sulfatase activity.

Caption: Workflow for a TLC-based sulfatase activity assay.

General Conditions for Enzyme Assays

When using Neocarrabiose-4-O-sulfate as a substrate, reaction conditions must be optimized for the specific enzyme under investigation. Based on published data for related enzymes, typical starting points are:

-

pH: Many marine-derived glycoside hydrolases and sulfatases exhibit optimal activity in neutral to slightly alkaline conditions (pH 7.0-8.5).[1][10] However, some sulfatases may have acidic pH optima (pH 5.5-6.5).[5][13]

-

Temperature: Optimal temperatures often range from 35°C to 50°C.[1][11]

-

Ions: The activity of carrageenases and sulfatases can be influenced by the presence of specific cations (e.g., Na⁺, Ca²⁺), which may be required for enzyme stability or catalytic activity.[4][14]

Conclusion

Neocarrabiose-4-O-sulfate sodium salt is more than just a chemical compound; it is a precision tool that enables fundamental research into the complex world of sulfated polysaccharides. Its well-defined structure, derived from the enzymatic processing of a natural biopolymer, provides researchers with a reliable substrate for enzyme discovery and characterization, a model for exploring complex bio-recognition events, and a building block for understanding the vast potential of marine-derived carbohydrates. As research into the bioactivity of oligosaccharides continues to expand, the importance of such standardized compounds in ensuring reproducible and mechanistically informative results cannot be overstated.

References

- Iota-carrageenase - Grokipedia. (n.d.).

- Neocarrahexaose-24,41,3,5-tetra-O-sulfate sodium salt. (n.d.). BOC Sciences.

- Iota-carrageenan hydrolysis by Pseudoalteromonas carrageenovora IFO12985. (2025, August 10).

- Iota-carrageenase (EC 3.2.1.157) | Protein Target. (n.d.). PubChem.

- Delgado, M., et al. (n.d.). Cloning and Characterization of a Novel N-Acetyl-D-galactosamine-4-O-sulfate Sulfatase, SulA1, from a Marine Arthrobacter Strain. Marine Drugs.

- Neocarrabiose | C12H20O10 | CID 138756768. (n.d.). PubChem.

- Neocarraoctaose 41,43,45,47-tetrasulfate =95 133647-94-6. (n.d.). Sigma-Aldrich.

- Neocarratetraose-41, 43-di-O-sulfate sodium salt. (n.d.). Dextra UK.

- Iota-carrageenase. (n.d.). In Wikipedia.

- Neocarrabiose sulfate (C12H20O13S). (n.d.). PubChemLite.

- The use of neocarrabiose oligosaccharides with different length and sulphate substitution as model compounds for 1H-NMR spectroscopy. (1992). Carbohydrate Research.

- Discovery of a novel iota carrageenan sulfatase isolated from the marine bacterium Pseudoalteromonas carrageenovora. (2014, August 26). Marine Drugs.

- Chemical Composition, Structural Properties, and Bioactivity of Carrageenan from Field-Cultivated Betaphycus gelatinus. (2024, November 20). MDPI.

- Biological activity of algal derived carrageenan. (2023, March 21). Marinomed Biotech AG.

- Effect of salt addition on iota-carrageenan solution properties. (2020, November 28).

- Biological Activities of Carrageenan | Request PDF. (2025, August 7). ResearchGate.

- Synthesis and conformational studies of carrabiose and its 4'-sulphate and 2,4'-disulphate. (n.d.).

- Identification and Characterization of a New Thermophilic κ-Carrageenan Sulfatase. (2025, January 11). Journal of Agricultural and Food Chemistry.

- Enzymatic Preparation of Carrageenan Oligosaccharides and Evaluation of the Effects on Growth Performance, Serum Biochemical Parameters and Non-Specific Immunity of Crucian carp. (2025, February 19). MDPI.

- Carrageenans Discover. (n.d.). Glycopedia.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Neocarrabiose | C12H20O10 | CID 138756768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. marinomed.com [marinomed.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Cloning and Characterization of a Novel N-Acetyl-D-galactosamine-4-O-sulfate Sulfatase, SulA1, from a Marine Arthrobacter Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Iota-carrageenase (EC 3.2.1.157) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Iota-carrageenase - Wikipedia [en.wikipedia.org]

- 9. PubChemLite - Neocarrabiose sulfate (C12H20O13S) [pubchemlite.lcsb.uni.lu]

- 10. Discovery of a novel iota carrageenan sulfatase isolated from the marine bacterium Pseudoalteromonas carrageenovora - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. The use of neocarrabiose oligosaccharides with different length and sulphate substitution as model compounds for 1H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. par.nsf.gov [par.nsf.gov]

Solubility and Stability of Sulfated Disaccharide Sodium Salts: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Sulfated disaccharides, the fundamental building blocks of glycosaminoglycans (GAGs), are of paramount importance in numerous biological processes and hold significant therapeutic potential.[1] Their efficacy and developability as pharmaceutical agents are intrinsically linked to their physicochemical properties, primarily their solubility and stability. This technical guide provides an in-depth exploration of the factors governing the solubility and stability of sulfated disaccharide sodium salts. We will delve into the theoretical underpinnings, present field-proven experimental protocols for characterization, and offer insights into the causality behind methodological choices, ensuring a robust and reliable approach for researchers in drug development.

Introduction: The Significance of Sulfated Disaccharides

Sulfated glycosaminoglycans (GAGs) are linear polysaccharides that play critical roles in cell signaling, inflammation, and tissue development by interacting with a vast array of proteins like growth factors and cytokines.[2] The biological specificity of these interactions is often determined by the precise pattern and density of sulfate groups along the polysaccharide chain.[1] To understand these complex structures, GAGs are often broken down into their constituent disaccharide units for analysis.[3][4] These sulfated disaccharides, typically handled as sodium salts to enhance their stability and handling properties, are not only crucial for structural analysis but are also being investigated as therapeutic agents in their own right.

The degree of sulfation, the position of the sulfate groups (e.g., 4-O, 6-O, 2-O, 3-O), and the nature of the uronic acid (glucuronic vs. iduronic acid) create a vast structural diversity that dictates their function.[2][3] However, this structural complexity also presents unique challenges in drug development, where consistent solubility and predictable stability are prerequisites for a viable drug candidate.

Aqueous Solubility: From Theory to Practice

The aqueous solubility of sulfated disaccharide sodium salts is governed by a balance of interactions between the disaccharide molecules and the surrounding water molecules. As highly polar, polyanionic compounds, they are generally water-soluble. However, the degree of solubility can vary significantly based on several intrinsic and extrinsic factors.

Factors Influencing Solubility

Intrinsic Factors:

-

Degree and Position of Sulfation: The number and location of negatively charged sulfate groups are primary determinants of solubility. Higher degrees of sulfation generally lead to stronger interactions with polar water molecules, enhancing solubility. The arrangement of these groups influences the molecule's overall charge distribution and hydration shell.

-

Molecular Structure: The underlying disaccharide core (e.g., chondroitin, heparan, dermatan) and the presence of other functional groups (e.g., N-acetyl groups) contribute to the molecule's polarity and hydrogen bonding capacity.

Extrinsic Factors:

-

Temperature: The solubility of sodium sulfate salts in water exhibits a complex relationship with temperature. For sodium sulfate itself, solubility increases dramatically up to 32.38°C and then becomes almost independent of temperature.[5] While disaccharide salts are more complex, this principle highlights the need to characterize solubility across a relevant temperature range (e.g., 4°C to 40°C).

-

pH: The pH of the solution can influence the protonation state of carboxyl groups on the uronic acid moiety, which in turn affects the overall charge and solubility.

-

Counter-ions (Salts): As polyelectrolytes, the solubility of sulfated disaccharides is sensitive to the ionic strength of the solution. The presence of salts like NaCl can either increase solubility by shielding electrostatic repulsions between disaccharide molecules or decrease it via the common ion effect or "salting-out" at high concentrations.[6]

-

Solvent System: The addition of organic solvents (e.g., ethanol, methanol, acetone) can drastically reduce the solubility of these polar molecules, a principle often used for their precipitation and purification.[7][8]

Caption: Key intrinsic and extrinsic factors that modulate aqueous solubility.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the thermodynamic equilibrium solubility of a sulfated disaccharide sodium salt. The causality behind this method is to ensure that the solution is truly saturated, providing a definitive solubility value under specific conditions rather than a kinetic one.

1. Materials and Equipment:

-

Sulfated disaccharide sodium salt (test article)

-

Solvent (e.g., Purified Water, Phosphate Buffered Saline pH 7.4)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated analytical balance and pH meter

-

Volumetric flasks and pipettes

-

0.22 µm syringe filters

2. Step-by-Step Methodology:

-

Preparation: Add an excess amount of the test article to a series of vials containing a known volume of the desired solvent. The excess is critical to ensure saturation is reached.

-

Equilibration: Tightly cap the vials and place them on the orbital shaker at a controlled temperature (e.g., 25°C or 37°C). Shake at a moderate speed for a predetermined time (e.g., 24-48 hours) to allow the system to reach equilibrium. A preliminary time-course experiment can establish the minimum time required.

-

Phase Separation: After equilibration, let the vials stand to allow undissolved solids to settle. Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet any remaining suspended solids.

-

Sample Collection: Carefully collect an aliquot from the clear supernatant.

-

Dilution & Analysis: Immediately dilute the aliquot with the mobile phase to a concentration within the calibrated range of the analytical method. Filter the diluted sample through a 0.22 µm syringe filter.

-

Quantification: Analyze the sample using a validated, stability-indicating HPLC or LC-MS method to determine the concentration of the dissolved disaccharide.

-

Calculation: Calculate the solubility (e.g., in mg/mL) by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate.

Stability: Degradation Pathways and Assessment

The chemical stability of a sulfated disaccharide is critical for its shelf-life, formulation, and in-vivo performance. Degradation can lead to a loss of potency and the formation of potentially harmful impurities.

Major Degradation Pathways

Sulfated disaccharides are susceptible to several degradation mechanisms, particularly under stressed conditions.[3][10][11]

-

Hydrolysis: Cleavage of the glycosidic bond is a common pathway, often catalyzed by acidic conditions. This breaks the disaccharide into its constituent monosaccharides.[12]

-

β-Elimination: Under neutral or basic conditions, a β-elimination reaction can occur at the uronic acid residue, leading to the formation of an unsaturated double bond.[3][10]

-

Desulfation: The loss of sulfate groups (sulfuric acid elimination) can occur, particularly under certain storage or pH conditions.[3] This is a critical degradation pathway as the sulfation pattern is essential for biological activity.

-

Decomposition to Monosaccharides: Complete breakdown into individual monosaccharide units can also be observed under harsh conditions.[3]

Caption: Key chemical reactions leading to the degradation of the parent molecule.

Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify likely degradation products, understand degradation pathways, and establish the stability-indicating power of analytical methods, as mandated by ICH guidelines.[13][14][15] The goal is to achieve modest degradation (typically 5-20%) to ensure that the degradants can be reliably detected without completely destroying the molecule.[13][16]

1. Materials and Equipment:

-

Test article (sulfated disaccharide sodium salt)

-

Acids (e.g., 0.1 M HCl), Bases (e.g., 0.1 M NaOH), Oxidizing agent (e.g., 3% H₂O₂)

-

Buffers for pH control

-

Temperature-controlled ovens/baths

-

Photostability chamber (ICH Q1B compliant)

-

Validated stability-indicating HPLC or LC-MS/MS method

-

pH meter, vials, and standard lab equipment

2. Experimental Workflow and Conditions:

The workflow involves exposing solutions of the test article to various stress conditions and analyzing them at different time points against a control sample.

Caption: Step-by-step process for conducting a comprehensive forced degradation study.

3. Data Presentation and Interpretation:

The results should be summarized in a table to clearly compare the effects of different stress conditions.

| Stress Condition | Reagent/Parameters | Time (hours) | % Degradation of Parent | Major Degradation Products Observed |

| Control | No Stress, Stored at 4°C | 24 | < 1% | None |

| Acid Hydrolysis | 0.1 M HCl @ 60°C | 4, 8, 24 | Target 5-20% | Monosaccharide units, Desulfated species |

| Base Hydrolysis | 0.1 M NaOH @ 25°C | 1, 4, 8 | Target 5-20% | β-elimination product, Desulfated species |

| Oxidation | 3% H₂O₂ @ 25°C | 8, 24 | Target 5-20% | Oxidized species (if applicable) |

| Thermal | Purified Water @ 80°C | 24, 48 | Target 5-20% | Hydrolysis and elimination products |

| Photolytic | ICH Q1B exposure | N/A | < 5% (typical) | Photodegradants (if any) |

Causality and Trustworthiness:

-

Why different conditions? Each condition (acid, base, oxidation, heat, light) is designed to mimic potential real-world stresses and to trigger specific, predictable degradation pathways.[15]

-

Why a stability-indicating method? It is paramount that the analytical method can separate the intact parent drug from all degradation products. This ensures that the reported "loss of parent" is accurate and not masked by a co-eluting impurity.[14]

-

Why mass balance? A good forced degradation study should aim for a mass balance close to 100%, where the sum of the assay of the parent drug and the impurities equals the initial assay. This provides confidence that all major degradation products have been detected.

Conclusion and Future Perspectives

A thorough understanding and characterization of the solubility and stability of sulfated disaccharide sodium salts are non-negotiable for successful drug development. The methodologies presented in this guide provide a robust framework for generating the critical data needed to select stable candidates, develop appropriate formulations, and meet regulatory requirements. By combining theoretical knowledge with rigorous, well-designed experimental protocols, researchers can confidently navigate the challenges associated with these complex and promising molecules. Future work will continue to focus on developing even more sensitive analytical techniques to detect and characterize trace-level degradants and to build predictive models for the stability of these highly variable structures.

References

-

Yates, E. A., et al. (2008). A simplified and sensitive fluorescent method for disaccharide analysis of both heparan sulfate and chondroitin/dermatan sulfates from biological samples. Glycobiology. [Link]

-

Szalay, P., et al. (2021). Stability and recovery issues concerning chondroitin sulfate disaccharide analysis. Analytical and Bioanalytical Chemistry. [Link]

-

Pavelka, M., et al. (2020). Analysis of Chondroitin/Dermatan Sulphate Disaccharides Using High-Performance Liquid Chromatography. Molecules. [Link]

-

Oguma, T., et al. (2007). Analytical method for the determination of disaccharides derived from keratan, heparan, and dermatan sulfates in human serum and plasma by high-performance liquid chromatography/turbo ionspray ionization tandem mass spectrometry. Analytical Biochemistry. [Link]

-

Oguma, T., et al. (2007). Analytical method for the determination of disaccharides derived from keratan, heparan, and dermatan sulfates in human serum and plasma by high-performance liquid chromatography/turbo ionspray ionization tandem mass spectrometry. ResearchGate. [Link]

-

Lin, L., et al. (2015). A Comprehensive Compositional Analysis of Heparin/Heparan Sulfate-Derived Disaccharides from Human Serum. PLOS ONE. [Link]

-

Gale, J. D., et al. (2015). The effect of water on the binding of glycosaminoglycan saccharides to hydroxyapatite surfaces: a molecular dynamics study. Physical Chemistry Chemical Physics. [Link]

-

Chen, J., et al. (2019). The solubility relationship between SS and SDS upon the addition of acetone. ResearchGate. [Link]

-

Antonopoulos, C. A., & Gardell, S. (1963). On the Solubility of Sulfated Galactosaminoglycans (Chondroitinsulfates). Acta Chemica Scandinavica. [Link]

-

Xu, Y., et al. (2014). Synthesis of 3-O-Sulfated Disaccharide and Tetrasaccharide Standards for Compositional Analysis of Heparan Sulfate. Organic Letters. [Link]

-

Ye, C., et al. (2021). Possible patterns for the degradation of sulfated polysaccharides by gut microbiota. ResearchGate. [Link]

-

Guo, Y., et al. (2023). Degradation of chondroitin sulfate: Mechanism of degradation, influence factors, structure-bioactivity relationship and application. Carbohydrate Polymers. [Link]

- Kariya, T., et al. (2008). Sodium salt of disaccharide compound, method for producing the same, and use of the same.

-

Pomin, V. H. (2017). Sulfation of Glycosaminoglycans and Its Implications in Human Health and Disorders. Annual Review of Biomedical Sciences. [Link]

-

Szalay, P., et al. (2021). Stability and recovery issues concerning chondroitin sulfate disaccharide analysis. ResearchGate. [Link]

-

Balbinot-Alfaro, E., et al. (2021). Properties, bioactive potential and extraction processes of glycosaminoglycans: an overview. CABI Digital Library. [Link]

-

ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

-

Guo, Y., et al. (2022). Degradation of chondroitin sulfate: Mechanism of degradation, influence factors, structure-bioactivity relationship and application. ResearchGate. [Link]

-

Li, B., et al. (2021). Food glycomics: Dealing with unexpected degradation of oligosaccharides during sample preparation and analysis. Food Chemistry. [Link]

-

Kar, R., et al. (2021). The Influences of Sulphation, Salt Type, and Salt Concentration on the Structural Heterogeneity of Glycosaminoglycans. International Journal of Molecular Sciences. [Link]

-

Jensen, G. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

-

Kumar, V. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. [Link]

-

Singh, R., & Rehman, Z. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

-

National Center for Biotechnology Information. (n.d.). Sodium Sulfate. PubChem. [Link]

-

Wikipedia. (n.d.). Sodium sulfate. Wikipedia. [Link]

-

Ula, G., et al. (2024). Sulfation of Various Polysaccharide Structures: Different Methods and Perspectives. MDPI. [Link]

-

Quora. (2017). What is the solubility of sodium sulfate in water?. Quora. [Link]

-

Bayuadri, C., et al. (2006). Stability of Sodium Sulfate Dicarbonate (∼2Na2CO3·Na2SO4) Crystals Obtained from Evaporation of Aqueous Solutions of Na2CO3 and Na2SO4. Semantic Scholar. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. annualreviews.org [annualreviews.org]

- 3. Stability and recovery issues concerning chondroitin sulfate disaccharide analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Sodium sulfate - Wikipedia [en.wikipedia.org]

- 6. The Influences of Sulphation, Salt Type, and Salt Concentration on the Structural Heterogeneity of Glycosaminoglycans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. Analytical method for the determination of disaccharides derived from keratan, heparan, and dermatan sulfates in human serum and plasma by high-performance liquid chromatography/turbo ionspray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Degradation of chondroitin sulfate: Mechanism of degradation, influence factors, structure-bioactivity relationship and application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Food glycomics: Dealing with unexpected degradation of oligosaccharides during sample preparation and analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. resolvemass.ca [resolvemass.ca]

- 14. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 15. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 16. pharmtech.com [pharmtech.com]

3,6-anhydro-D-galactose content in neocarrabiose derivatives

An In-Depth Technical Guide to the Quantification of 3,6-Anhydro-D-Galactose in Neocarrabiose Derivatives

Authored by: A Senior Application Scientist

Abstract

The monosaccharide 3,6-anhydro-D-galactose (AnGal) is a defining structural component of carrageenans and their neocarrabiose derivatives, bestowing upon them unique gelling properties and significant biological activities.[1][2] As interest grows in harnessing these compounds for pharmaceutical and cosmetic applications—ranging from immunomodulation to skin hydration—the need for precise and reliable quantification of AnGal content has become paramount.[1][3][4] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal methodologies for determining AnGal content. We delve into the causality behind experimental choices, present detailed, self-validating protocols for both classic colorimetric and advanced chromatographic techniques, and contextualize the importance of this analysis within the broader scope of structure-activity relationship (SAR) studies and quality control.

The Significance of 3,6-Anhydro-D-Galactose in Bioactivity

Neocarrabiose is the fundamental repeating disaccharide unit of carrageenans, consisting of alternating β-1,4-linked D-galactose and α-1,3-linked 3,6-anhydro-D-galactose.[2][5] The formation of the intramolecular 3,6-anhydro ether bridge is a critical enzymatic step in the biosynthesis of these polysaccharides, catalyzed by a sulfohydrolase that removes a sulfate group from a galactose-6-sulfate precursor.[1][6] This structural feature imparts significant conformational rigidity, which is crucial for its biological function.[1]

The quantity and position of these anhydro sugars and their associated sulfate groups dictate the physicochemical properties and bioactivities of the resulting oligosaccharide derivatives. Research has linked these structures to a spectrum of activities, including anti-inflammatory, antioxidant, antiviral, and immunomodulatory effects.[3][7] For instance, the L-isomer of 3,6-anhydro-galactose has demonstrated immunosuppressive properties by inhibiting lymphocyte proliferation.[3] In cosmetics, it has been shown to promote the production of hyaluronic acid, a key molecule for skin hydration.[4][8][[“]] Therefore, accurate quantification of AnGal is not merely an analytical exercise; it is a critical step in understanding and optimizing the therapeutic and commercial potential of neocarrabiose derivatives.

Core Analytical Methodologies

The primary challenge in AnGal quantification is its instability in the acidic conditions typically used for polysaccharide hydrolysis.[10] This necessitates methods that are either specific enough to measure it directly within a complex matrix or utilize controlled hydrolysis conditions that preserve the anhydro ring.

The Resorcinol-Hydrochloric Acid Method: A Classic Colorimetric Assay

This method, pioneered by Yaphe and Arsenault (1965), remains a widely used, robust, and specific technique for the direct determination of 3,6-anhydrogalactose.[11][12]

Causality & Expertise: The choice of the resorcinol reagent is based on its specific reaction with 3,6-anhydrogalactose under heated acidic conditions to form a stable chromophore. The hydrochloric acid serves both to hydrolyze the glycosidic linkages, releasing the AnGal monosaccharide, and to catalyze the color-forming reaction. The inclusion of acetaldehyde in some modified protocols enhances the reaction's sensitivity and stability.[11] This assay is advantageous due to its simplicity and low instrumentation cost, making it ideal for high-throughput screening and routine quality control.

Caption: Workflow for the Resorcinol-HCl Assay.

Experimental Protocol: Resorcinol-HCl Assay

-

Reagent Preparation:

-

Sample and Standard Preparation:

-

Standards: Prepare a series of 3,6-anhydro-D-galactose standard solutions ranging from 10 to 100 µg/mL in distilled water.[1]

-

Samples: If starting with an oligosaccharide, perform a mild acid hydrolysis to release the monosaccharides. A typical condition is dissolving the sample in 0.6 M HCl and heating at 50°C for 2 hours.[11] The final sample concentration should be approximately 1 mg/mL.

-

-

Assay Procedure:

-

To a series of centrifuge tubes, add 0.03 mL of each standard or sample solution.

-

Add 0.2 mL of distilled water to each tube.[11]

-

Carefully add 5 mL of the prepared resorcinol reagent to each tube.

-

Vortex briefly to mix.

-

Incubate the tubes in a water bath at 80°C for exactly 10 minutes.[1]

-

Immediately cool the tubes in an ice bath to stop the reaction.

-

-

Data Acquisition and Analysis:

-

Allow the tubes to return to room temperature.

-

Measure the absorbance of each solution at 555 nm using a spectrophotometer, using a reagent blank (containing distilled water instead of a sample) to zero the instrument.

-

Construct a standard curve by plotting absorbance versus the concentration of the AnGal standards.

-

Determine the concentration of AnGal in the samples by interpolating their absorbance values on the standard curve.

-

Data Presentation: Example Standard Curve

| AnGal Concentration (µg/mL) | Absorbance at 555 nm (AU) |

| 0 (Blank) | 0.000 |

| 10 | 0.152 |

| 25 | 0.380 |

| 50 | 0.765 |

| 75 | 1.148 |

| 100 | 1.530 |

Trustworthiness & Self-Validation: The validity of this assay depends critically on the purity of the standard and the precision of the incubation time and temperature. A new standard curve must be generated for each assay run to account for minor variations in reagent preparation and reaction conditions. Including a known concentration control sample is best practice for verifying accuracy.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

For a more comprehensive and highly sensitive analysis, HPAEC-PAD is the gold standard. It allows for the simultaneous separation and quantification of various monosaccharides and oligosaccharides without the need for derivatization.[14][15][16]

Causality & Expertise: Carbohydrates are weak acids that can be ionized at high pH. HPAEC utilizes this principle, employing strong anion-exchange columns and a high-pH mobile phase (e.g., sodium hydroxide) to achieve separation.[15] Pulsed Amperometric Detection (PAD) provides direct and highly sensitive detection by measuring the current generated as the carbohydrates are oxidized on the surface of a gold electrode.[16] This combination is exceptionally powerful for resolving complex hydrolysates of neocarrabiose derivatives, separating AnGal from galactose, sulfated monosaccharides, and various oligosaccharide intermediates.[14][17]

Caption: Workflow for HPAEC-PAD Analysis.

Experimental Protocol: HPAEC-PAD

-

Sample Preparation (Enzymatic Hydrolysis):

-

To preserve the integrity of AnGal, enzymatic hydrolysis is preferred over harsh acid treatment.[2][5]

-

Incubate the neocarrabiose derivative (e.g., 0.5% w/v) with a specific carrageenase (e.g., BovGH16) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) at 37°C.[2] Reaction time can vary from hours to 2 days depending on the enzyme and substrate.

-

For complete monomerization, a cocktail of enzymes including sulfatases and galactosidases may be required.[5]

-

Terminate the reaction by heat inactivation (95°C for 10 min).

-

Centrifuge to remove any precipitate and filter the supernatant through a 0.22 µm syringe filter before injection.

-

-

Instrumentation and Conditions:

-

System: A dedicated ion chromatography system equipped with a PAD detector.

-

Column: Thermo Scientific™ Dionex™ CarboPac™ PA1 (for monosaccharides) or PA200 (for oligosaccharides).[17]

-

Mobile Phase: Eluent A: 200 mM NaOH; Eluent B: 1 M Sodium Acetate in 200 mM NaOH; Eluent C: Deionized Water.

-

Gradient: A typical gradient for monosaccharide separation involves an isocratic elution with a low concentration of NaOH (e.g., 18 mM) for a set period, followed by a cleaning and re-equilibration step. The exact gradient must be optimized based on the specific analytes.

-

Detection: Pulsed Amperometric Detection using a gold working electrode with a standard four-potential waveform.[15]

-

-

Data Acquisition and Analysis:

-

Inject prepared standards and samples.

-

Identify the AnGal peak by comparing its retention time to that of a pure standard.

-

Generate a calibration curve by plotting the integrated peak area against the concentration of the standards.

-

Quantify AnGal in the samples using the calibration curve.

-

Trustworthiness & Self-Validation: The PAD response can drift over time due to electrode fouling.[18] Therefore, it is crucial to run standards periodically throughout a long analytical sequence to monitor and correct for this drift. System suitability tests, including checks for peak resolution and tailing, should be performed daily. Using an internal standard can also significantly improve quantification accuracy.[18]

Data Presentation: Method Comparison

| Feature | Resorcinol-HCl Assay | HPAEC-PAD |

| Principle | Colorimetry | Anion-Exchange Chromatography |

| Specificity | High for 3,6-anhydrogalactose | High; separates isomers |

| Sensitivity | Microgram (µg) level | Picomole (pmol) level[16] |

| Information | Total AnGal content only | Quantifies multiple carbohydrates |

| Sample Prep | Acid hydrolysis required | Enzymatic hydrolysis preferred |

| Throughput | High | Moderate |

| Cost | Low | High |

The Role of Enzymatic Tools in Structural Analysis

The use of specific enzymes is not only a sample preparation method but also a powerful tool for structural elucidation. A systematic approach using a combination of enzymes can reveal detailed structural information about neocarrabiose derivatives.[2][5]

Caption: Enzymatic pathway for monomer release.

This pathway, inspired by carrageenan degradation in marine bacteria, allows for the controlled breakdown of complex structures.[5] By analyzing the products at each step (e.g., with HPAEC-PAD), one can determine the location of sulfate groups and the precise ratio of AnGal to other sugars, which is essential for SAR studies.

Conclusion and Future Outlook

The accurate quantification of 3,6-anhydro-D-galactose is fundamental to the advancement of neocarrabiose derivatives as therapeutic agents and high-value functional ingredients. While the Resorcinol-HCl assay offers a rapid and accessible method for determining total AnGal content, HPAEC-PAD provides a far more detailed and sensitive analysis, capable of resolving complex mixtures resulting from controlled enzymatic digestion. The choice of method should be guided by the specific research question, available resources, and required level of detail. As the demand for well-characterized, bioactive oligosaccharides grows, the rigorous and validated application of these analytical techniques will be indispensable for ensuring the quality, efficacy, and safety of novel products derived from marine biomass.

References

-

Cheong, K. L., et al. (2020). Quantification of 3,6-anhydro-galactose in red seaweed polysaccharides and their potential skin-whitening activity. 3 Biotech, 10(4), 189. [Link]

-

Rehhahn, M., et al. (2024). Biocatalytic Conversion of Carrageenans for the Production of 3,6-Anhydro-D-galactose. Journal of Agricultural and Food Chemistry. [Link]

-

Rehhahn, M., et al. (2024). Biocatalytic Conversion of Carrageenans for the Production of 3,6-Anhydro-D-galactose. PMC. [Link]

-

Hilaris Publisher. (2025). The Potential of 3,6-Anhydro-L-Galactose (L-AHG) as a Novel Immunosuppressant. Hilaris Publisher. [Link]

-

PubMed. (2020). Quantification of 3,6-anhydro-galactose in red seaweed polysaccharides and their potential skin-whitening activity. PubMed. [Link]

-

Rees, D. A. (1961). Enzymes Synthesis of 3-6 anhydro L Galactose within Porphyran from L-Galactose 6-Sulphate Units. Biochemical Journal, 81(2), 347-352. [Link]

-

ResearchGate. (2020). Quantification of 3,6-anhydro-galactose in red seaweed polysaccharides and their potential skin-whitening activity | Request PDF. ResearchGate. [Link]

-

Navarro, D. A., & Stortz, C. A. (2003). Determination of the configuration of 3,6-anhydrogalactose and cyclizable α-galactose 6-sulfate units in red seaweed galactans. Carbohydrate Research, 338(15), 1591-1596. [Link]

-

Lee, S. B., et al. (2016). Metabolic pathway of 3,6-anhydro-D-galactose in carrageenan-degrading microorganisms. Applied Microbiology and Biotechnology, 100(10), 4577-4586. [Link]

-

ASM Journals. (2022). Enzymatic Verification and Comparative Analysis of Carrageenan Metabolism Pathways in Marine Bacterium Flavobacterium algicola. Applied and Environmental Microbiology, 88(6). [Link]

- Google Patents. (2017). US20170071841A1 - Method for preparing 3,6-anhydro-l-galactose, and use thereof.

-

PubMed. (2019). 3,6-Anhydro-L-galactose increases hyaluronic acid production via the EGFR and AMPKα signaling pathway in HaCaT keratinocytes. Journal of Dermatological Science, 96(2), 90-98. [Link]

-

ResearchGate. (n.d.). Enzymatic Process for the Carrageenolytic Bioconversion of Sulfated Polygalactans into β-Neocarrabiose and 3,6-Anhydro- d -galactose | Request PDF. ResearchGate. [Link]

-

Cheong, K. L., et al. (2018). Oligosaccharides Derived from Red Seaweed: Production, Properties, and Potential Health and Cosmetic Applications. Molecules, 23(10), 2459. [Link]

-

The International Pharmacopoeia. (n.d.). Resorcinol. [Link]

- Google Patents. (n.d.).

-

MDPI. (2023). HPAEC-PAD Analytical Evaluation of Carbohydrates Pattern for the Study of Technological Parameters Effects in Low-FODMAP Food Production. Foods, 12(8), 1709. [Link]

-

Genicot-Joncour, S., et al. (2009). The Cyclization of the 3,6-Anhydro-Galactose Ring of -Carrageenan Is Catalyzed by Two D-Galactose-2,6-Sulfurylases in the Red Alga Chondrus crispus. Plant Physiology, 151(3), 1617-1627. [Link]

-

Kornberger, P., et al. (2017). HPAEC-PAD for oligosaccharide analysis-novel insights into analyte sensitivity and response stability. Analytical and Bioanalytical Chemistry, 410(1), 221-234. [Link]

-

Consensus. (n.d.). How does 3,6-Anhydro-L-galactose affect the production of hyaluronic acid in keratinocytes?. [Link]

-

Lee, S. B., et al. (2020). Biological upgrading of 3,6-anhydro-l-galactose from agarose to a new platform chemical. Green Chemistry, 22(5), 1646-1655. [Link]

-

LCGC International. (2024). Separation of All Classes of Carbohydrates by HPAEC-PAD. [Link]

-

Creative Biolabs. (n.d.). High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD). [Link]

-

Yaphe, W., & Arsenault, G. P. (1965). Improved resorcinol reagent for the determination of fructose, and of 3,6-anhydrogalactose in polysaccharides. Analytical Biochemistry, 13(1), 143-148. [Link]

Sources

- 1. 3,6-Anhydro-D-galactose | 14122-18-0 | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. 3,6-Anhydro-L-galactose increases hyaluronic acid production via the EGFR and AMPKα signaling pathway in HaCaT keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biocatalytic Conversion of Carrageenans for the Production of 3,6-Anhydro-D-galactose - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. US20170071841A1 - Method for preparing 3,6-anhydro-l-galactose, and use thereof - Google Patents [patents.google.com]

- 9. consensus.app [consensus.app]

- 10. KR101122176B1 - Method for preparation and quantification of 3,6-anhydrogalactose from hydrolyzate derived from red algae - Google Patents [patents.google.com]

- 11. Quantification of 3,6-anhydro-galactose in red seaweed polysaccharides and their potential skin-whitening activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

- 13. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 14. Oligosaccharides Derived from Red Seaweed: Production, Properties, and Potential Health and Cosmetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) - Creative Biolabs [creative-biolabs.com]

- 17. mdpi.com [mdpi.com]

- 18. HPAEC-PAD for oligosaccharide analysis-novel insights into analyte sensitivity and response stability - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Enzymatic Production of Kappa-Carrageenan Disaccharides

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the enzymatic hydrolysis of kappa-carrageenan into its constituent disaccharides, primarily κ-neocarrabiose. Kappa-carrageenan, a sulfated galactan from red algae, is composed of repeating disaccharide units of D-galactose and 3,6-anhydro-D-galactose.[1][2] The oligosaccharides derived from its depolymerization, particularly disaccharides, exhibit significant potential in biomedical and physiological applications, including antitumor and antiviral activities.[3][4] Enzymatic hydrolysis offers a highly specific and efficient method for producing these bioactive molecules, avoiding the harsh conditions and non-specific products associated with chemical degradation.[2][5] This guide details the underlying principles, a step-by-step experimental workflow, product analysis, and troubleshooting, grounded in established scientific literature to ensure reproducibility and success.

Principle of Enzymatic Hydrolysis

The targeted degradation of kappa-carrageenan is achieved using a specific class of enzymes known as κ-carrageenases (EC 3.2.1.83) . These enzymes are endohydrolases, typically belonging to the Glycoside Hydrolase family 16 (GH16).[6][7]

Mechanism of Action: The core function of κ-carrageenase is the specific cleavage of the internal β-(1,4) glycosidic linkages that connect the galactose units within the polysaccharide backbone.[3][6][8] This endolytic action breaks the long carrageenan polymer into a series of smaller, sulfated oligosaccharides with an even number of sugar residues.[8] The primary products of extensive hydrolysis are κ-neocarratetraose (a tetrasaccharide) and the desired κ-neocarrabiose (a disaccharide).[9] The resulting disaccharide consists of a 3,6-anhydro-α-D-galactose (An) residue at the non-reducing end and a β-D-galactose-4-sulfate (G4S) residue at the reducing end.[8]

The efficiency and product profile of the hydrolysis are critically dependent on reaction conditions. Parameters such as pH, temperature, enzyme-to-substrate ratio, and incubation time must be carefully controlled to maximize the yield of disaccharides. Prolonged incubation allows the enzyme to further degrade intermediate tetrasaccharides into the final disaccharide product.[10]

Caption: Mechanism of κ-carrageenan hydrolysis by κ-carrageenase.

Materials and Equipment

Reagents:

-

Kappa-carrageenan powder (food or research grade)

-

Recombinant κ-carrageenase (e.g., from Pseudoalteromonas carrageenovora or Pedobacter hainanensis)[8][11]

-

Tris-HCl buffer (50 mM, pH 7.0-8.0) or Sodium Phosphate buffer (50 mM, pH 7.0)

-

Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

-

Ethanol (95-100%) for substrate purification (optional)

-

D-galactose (for reducing sugar standard curve)

-

3,5-Dinitrosalicylic acid (DNS) reagent for reducing sugar assay

-

TLC silica plates

-

Developing solvent for TLC (e.g., n-butanol:acetic acid:water, 2:1:1 v/v/v)

-

Orcinol-sulfuric acid spray reagent for TLC visualization

-

Deionized water

Equipment:

-

Analytical balance

-

pH meter

-

Magnetic stirrer with hot plate

-

Water bath or incubator capable of maintaining 40-50°C

-

Boiling water bath

-

Centrifuge

-

Spectrophotometer

-

TLC tank and sprayer

-

Lyophilizer (optional, for sample drying)

-

Size-Exclusion Chromatography (SEC) or HPLC system for purification and analysis

Detailed Experimental Protocol

This protocol is designed for a laboratory-scale reaction. Adjust volumes as needed.

Part 1: Substrate and Enzyme Preparation

-

Kappa-Carrageenan Purification (Optional but Recommended): Commercial κ-carrageenan can contain impurities. To purify, dissolve 1 g of κ-carrageenan powder in 100 mL of distilled water by heating to 60-70°C with constant stirring. Slowly add 200 mL of cold ethanol while stirring to precipitate the carrageenan.[12][13] Recover the precipitate by centrifugation, wash with ethanol, and dry in a vacuum oven or by lyophilization.

-

Substrate Solution Preparation: Prepare a 0.5% (w/v) κ-carrageenan solution. For 50 mL, add 0.25 g of purified κ-carrageenan to 50 mL of 50 mM Tris-HCl buffer (pH 7.5). Heat to ~60°C while stirring until the carrageenan is completely dissolved.[14] Cool the solution to the desired reaction temperature (e.g., 40°C) before adding the enzyme.

-

Enzyme Solution Preparation: Reconstitute the lyophilized κ-carrageenase in the same buffer to a stock concentration of 1 mg/mL. Store on ice. The specific activity of the enzyme should be determined or provided by the manufacturer. One unit (U) is typically defined as the amount of enzyme releasing 1 μmol of reducing sugar per minute.[10]

Part 2: Enzymatic Hydrolysis

-

Reaction Setup: In a suitable vessel, place 50 mL of the pre-warmed 0.5% κ-carrageenan solution.

-

Enzyme Addition: Add the κ-carrageenase solution to the substrate. A final enzyme concentration of 0.5-1.0 U/mL of reaction mixture is a good starting point.[15] Mix gently.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the specific enzyme, typically between 40°C and 50°C, for 12-24 hours.[6][8] The extended incubation time is crucial for driving the reaction towards the production of disaccharides.

-

Monitoring the Reaction (Optional): At various time points (e.g., 2, 6, 12, 24 hours), withdraw a small aliquot (e.g., 100 µL) and immediately heat-inactivate it at 100°C for 10 minutes. Analyze these samples by TLC to monitor the progression from large polymers to smaller oligosaccharides.

-

Reaction Termination: After the desired incubation period, terminate the entire reaction by heating the vessel in a boiling water bath for 10-15 minutes to denature the enzyme.[15]

-

Clarification: Cool the solution to room temperature and centrifuge at 10,000 x g for 20 minutes to pellet the denatured enzyme and any insoluble material. Carefully collect the supernatant, which contains the carrageenan oligosaccharides.

Sources

- 1. Carrageenan: structure, properties and applications with special emphasis on food science - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bacterial carrageenases: an overview of production and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. Enzymatic Process for the Carrageenolytic Bioconversion of Sulfated Polygalactans into β-Neocarrabiose and 3,6-Anhydro-d-galactose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Physical state of kappa-carrageenan modulates the mode of action of kappa-carrageenase from Pseudoalteromonas carrageenovora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Purification on Kappa Carrageenan by Re-Precipitation Technique | Scientific.Net [scientific.net]

- 13. researchgate.net [researchgate.net]

- 14. ulprospector.com [ulprospector.com]

- 15. pubs.acs.org [pubs.acs.org]

Application Note: Advanced HPLC Strategies for the Separation and Characterization of Carrageenan Oligosaccharides

Abstract

Carrageenan oligosaccharides (COs) are sulfated galactans with significant therapeutic potential, including antiviral (HPV, HSV), anticoagulant, and immunomodulatory activities. However, their analysis is complicated by three factors: high structural heterogeneity (varying degrees of polymerization and sulfation), lack of chromophores (invisible to standard UV), and high anionic charge density .

This guide moves beyond generic carbohydrate protocols to provide three targeted methodologies for CO analysis. We prioritize SEC-MALS for molecular weight distribution, HPAEC-PAD for high-resolution charge profiling, and IP-RP-LC-MS for structural elucidation.

Introduction: The Analytical Challenge

Carrageenans are classified into three major forms based on their sulfation pattern and 3,6-anhydrogalactose content:

- -Carrageenan: 1 sulfate/disaccharide (G4S-DA).

- -Carrageenan: 2 sulfates/disaccharide (G4S-DA2S).

- -Carrageenan: 3 sulfates/disaccharide (no anhydro bridge).

Hydrolysis (enzymatic or acid) yields a complex mixture of "neocarrabiose" series oligomers. Standard C18 HPLC fails here because these molecules are too polar and wash off in the void volume. Furthermore, the sulfate groups are labile in acidic conditions, requiring careful pH management.

Decision Matrix: Choosing the Right Protocol

Figure 1: Decision tree for selecting the appropriate chromatographic strategy based on analytical goals.

Protocol 1: SEC-MALS (Molecular Weight Distribution)[1]

Purpose: Absolute molecular weight determination (Mw, Mn) and polydispersity analysis without relying on inaccurate pullulan standards.

Critical Method Parameters

-

Column Choice: Hydrophilic polymer-based columns are required. Silica columns degrade at the pH required to prevent aggregation.

-

Mobile Phase: Nitrate salts (NaNO

) are preferred over chlorides for MALS compatibility (lower background scattering) and to suppress polyelectrolyte expansion.

Method Specifications

| Parameter | Specification |

| Column | TSKgel G4000PWxl or Agilent PL aquagel-OH 40 (300 × 7.8 mm) |

| Mobile Phase | 0.1 M NaNO |

| Flow Rate | 0.6 mL/min |

| Temperature | 30°C |

| Detectors | 1. MALS: (e.g., Wyatt DAWN) for absolute Mw2. dRI: (Differential Refractive Index) for concentration |

| Sample Prep | Dissolve 2 mg/mL in mobile phase. Crucial: Filter through 0.45 µm PES. Nylon filters bind sulfated sugars. |

| dn/dc Value | 0.115 mL/g (Standard for carrageenan in aqueous buffer) |

Data Analysis: Use a Zimm or Berry plot formalism. The separation is strictly by hydrodynamic volume.

Protocol 2: HPAEC-PAD (High-Performance Anion Exchange)

Purpose: The "Gold Standard" for separating oligosaccharides by degree of polymerization (DP) and sulfation level . Mechanism: At high pH (>12), hydroxyl groups ionize. The column separates anions; stronger sulfate charges elute later.

Method Specifications

| Parameter | Specification |

| Column | Dionex CarboPac PA200 or PA100 (Analytical, 3 × 250 mm) |

| Guard Column | CarboPac PA200 Guard |

| Mobile Phase A | 100 mM NaOH (Carbonate-free, prepared under He/N2) |

| Mobile Phase B | 100 mM NaOH + 1.0 M Sodium Acetate (NaOAc) |

| Gradient | 0–10 min: 0% B (Isocratic)10–40 min: 0% → 60% B (Linear)40–50 min: 60% → 100% B (Wash) |

| Flow Rate | 0.4 mL/min |

| Detection | Pulsed Amperometric Detection (PAD)Waveform: Standard Carbohydrate (Au electrode, Ag/AgCl ref) |

Expert Insight:

-

Carbonate Contamination: Carbonate ions bind strongly to anion exchange sites, causing baseline drift and loss of resolution. Use a carbonate removal device or strictly fresh eluents.

-

Resolution: This method can resolve

-carrabiose (1 sulfate) from

Protocol 3: IP-RP-LC-MS (Structural Elucidation)

Purpose: Mass spectrometry analysis. HPAEC uses non-volatile salts (NaOH/NaOAc) incompatible with MS. IP-RP (Ion-Pair Reversed Phase) uses volatile alkylamines to retain charged sugars on a C18 column.

Mechanism

The alkylamine (e.g., Hexylamine) forms an ion pair with the sulfated oligosaccharide, creating a neutral-ish complex that interacts with the hydrophobic C18 stationary phase.

Method Specifications

| Parameter | Specification |

| Column | C18 Core-Shell (e.g., Kinetex C18, 2.1 × 100 mm, 1.7 µm) |

| Mobile Phase A | 5 mM Hexylamine (HXA) + 5 mM Acetic Acid in Water (pH ~6.0) |

| Mobile Phase B | Acetonitrile (ACN) |

| Gradient | 0–2 min: 5% B2–20 min: 5% → 45% B20–25 min: 95% B (Wash) |

| Flow Rate | 0.25 mL/min |

| Detection | ESI-MS (Negative Mode) |

| MS Settings | Capillary: -3.5 kV; Cone Voltage: 30V (Low to preserve sulfates) |

Why this works:

-

HILIC is often suggested for sugars, but sulfated oligosaccharides are too polar for many amide columns and suffer from poor peak shape. IP-RP provides sharper peaks and better separation of isomers.

-

Note: Hexylamine suppresses MS signal slightly but is necessary for retention. Ensure source cleaning after use.

Protocol 4: PMP-Derivatization (UV Detection)

Purpose: For labs lacking MS or PAD. PMP (1-phenyl-3-methyl-5-pyrazolone) reacts with the reducing end of the sugar, adding a strong UV chromophore (245 nm) and hydrophobicity.

Derivatization Workflow

-

Mix: 100 µL Sample + 100 µL 0.3 M NaOH + 100 µL 0.5 M PMP (in methanol).

-

Incubate: 70°C for 60 minutes.

-

Neutralize: Add 100 µL 0.3 M HCl.

-

Extract: Add Chloroform (to remove excess PMP). Vortex, centrifuge, discard organic (bottom) layer. Repeat 3x.

-

Inject: Aqueous top layer.

HPLC Conditions

| Parameter | Specification |

| Column | Zorbax Eclipse XDB-C18 (4.6 × 150 mm, 5 µm) |

| Mobile Phase | Phosphate Buffer (0.1 M, pH 6.0) : Acetonitrile (80:20 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV/DAD at 245 nm |

Troubleshooting & Optimization

Issue: Desulfation (Sulfate Loss)

-

Cause: Acidic mobile phases (pH < 4) or high source temperatures in MS.

-

Solution: Maintain pH > 5.0 during separation. In MS, lower the desolvation temperature (< 350°C) and cone voltage.

Issue: Peak Tailing

-

Cause: Interaction of sulfate groups with metal surfaces in the HPLC system.

-

Solution: Use "Bio-inert" or PEEK-lined columns and LC systems. Passivate stainless steel systems with 30% phosphoric acid prior to use (if permitted by hardware).

Issue: Carryover

-

Cause: Sticky oligosaccharides binding to the injector needle.

-

Solution: Use a needle wash of 10% Methanol / 90% Water / 0.1% Formic Acid.

References

-

Strugala, P., et al. (2023). "Structural characterization of carrageenan oligosaccharides by HPLC-MS/MS." Carbohydrate Polymers. Link

-

Corradini, C., et al. (2019). "High-Performance Anion-Exchange Chromatography Coupled with Pulsed Electrochemical Detection as a Powerful Tool for Oligosaccharide Analysis."[1] International Journal of Analytical Chemistry. Link

-

Zhang, A., et al. (2021). "Analysis of sulfated oligosaccharides using Ion-Pair Reversed-Phase HPLC coupled to Mass Spectrometry." Analytical Chemistry. Link

-

Honda, S., et al. (1989). "High-performance liquid chromatography of reducing carbohydrates as strongly ultraviolet-absorbing derivatives with 1-phenyl-3-methyl-5-pyrazolone." Analytical Biochemistry. Link

-

Wyatt Technology. "SEC-MALS for Absolute Molar Mass and Size Measurements." Application Note. Link

Sources

High-Fidelity Preparation and Characterization of Carrageenan Oligosaccharide Standards for Mass Spectrometry

Strategic Overview & Scientific Rationale

Carrageenans are sulfated galactans extracted from red seaweeds (Rhodophyta), widely used in the pharmaceutical industry for their antiviral, anticoagulant, and immunomodulatory properties. However, their high molecular weight and polydispersity index (PDI) make direct mass spectrometric (MS) analysis impossible. To establish structure-activity relationships (SAR), researchers must generate defined Oligosaccharide Standards (COS) .

This guide addresses the three primary challenges in COS preparation:

-

Labile Sulfates: Sulfate groups (

) are prone to in-source fragmentation during MS, requiring "soft" ionization and specific matrix choices. -

Cation Adducts: Sulfated sugars act as cation exchangers. Residual

or -

Depolymerization Specificity: Choosing between acid hydrolysis (random/patterned cleavage) and enzymatic digestion (specific cleavage) determines the structural integrity of your standards.

Workflow Architecture

The following diagram outlines the decision matrix for generating standards.

Figure 1: Decision tree for carrageenan oligosaccharide production. Enzymatic routes are preferred for defined standards, while acid hydrolysis is suitable for generating diverse fragment libraries.

Protocol A: Enzymatic Depolymerization (The "Gold Standard")

Enzymatic digestion is the superior method for creating standards because carrageenases (e.g.,

Materials

-

Substrate: Commercial

-carrageenan (Sigma-Aldrich or equivalent), washed with ethanol. -

Enzyme: Recombinant

-carrageenase (e.g., from Pseudoalteromonas sp. or Pedobacter sp.). -

Buffer: 50 mM Tris-HCl (pH 7.5) or Phosphate Buffer (pH 7.0). Avoid high salt buffers to simplify downstream MS.

Step-by-Step Procedure

-

Solubilization: Dissolve 100 mg of

-carrageenan in 50 mL of buffer. Heat to 60°C with stirring until the solution is clear (carrageenan forms gels at room temp; maintain temperature if necessary, though hydrolysis reduces viscosity). -

Digestion: Add 5–10 Units of

-carrageenase. Incubate at 37°C–40°C for 12–24 hours.-

Monitoring: Check progress by spotting 1

L on a TLC plate (Silica Gel 60). Mobile phase: n-Butanol/Acetic Acid/Water (2:1:1). Visualize with diphenylamine/aniline spray.

-

-

Termination: Boil the solution for 10 minutes to denature the enzyme.

-

Clarification: Centrifuge at 10,000

g for 15 minutes to remove insoluble material and denatured protein. -

Lyophilization: Freeze-dry the supernatant to concentrate the crude oligosaccharide mixture (COS).

Protocol B: Mild Acid Hydrolysis (The "Generalist" Approach)

If specific enzymes are unavailable, mild acid hydrolysis is the alternative. Warning: Strong acids or high temperatures will cause desulfation (loss of

Step-by-Step Procedure

-

Reaction: Dissolve 100 mg carrageenan in 50 mL of 0.1 M Trifluoroacetic Acid (TFA) .

-

Why TFA? It is volatile and easier to remove than HCl.

-

-

Incubation: Heat at 60°C for 1 to 3 hours.

-

Critical Control Point: Do not exceed 3 hours. Extended hydrolysis degrades the galactose ring structure.

-

-

Neutralization: Add dilute

to adjust pH to 7.0, or evaporate TFA directly using a centrifugal concentrator (SpeedVac). -

Reduction (Optional but Recommended): To prevent anomerization during LC-MS, reduce the reducing end with

(1 M in 0.1 M NaOH) for 2 hours, converting oligosaccharides to their alditol forms. This simplifies the mass spectrum (eliminates

Protocol C: Purification & Desalting (Critical for MS)

Crude hydrolysates contain salts that suppress ionization in Electrospray Ionization (ESI) and MALDI.

Step 1: Size Exclusion Chromatography (SEC)

Separates oligosaccharides by Degree of Polymerization (DP).

-

Column: Bio-Gel P-2 (for DP 2–10) or Bio-Gel P-6 (for DP > 10).

-

Eluent: 0.1 M

(Ammonium Bicarbonate).-

Expert Insight: Volatile salts like ammonium bicarbonate are MS-compatible. Avoid NaCl or Phosphate buffers.

-

-

Flow Rate: 0.1–0.2 mL/min.

-

Collection: Collect 1 mL fractions. Screen fractions using phenol-sulfuric acid assay or TLC.

Step 2: Porous Graphitized Carbon (PGC) Desalting

For final "polishing" before MS injection.

-

Cartridge: HyperSep Hypercarb or equivalent PGC spin tip.

-

Conditioning: Wash with 100% Acetonitrile (ACN), then water.

-

Loading: Load the SEC fraction. Sulfated oligosaccharides bind strongly to graphite.

-

Washing: Wash with water to remove inorganic salts.

-

Elution: Elute with 25–50% ACN containing 0.1% TFA or 0.05% Ammonia.

Mass Spectrometry Analysis Protocols

Method A: MALDI-TOF MS (High Throughput)

MALDI is excellent for rapid profiling but requires a matrix that tolerates sulfates.

-

Matrix: Nor-harmane (10 mg/mL in 50% ACN/0.1% TFA) or 2,5-DHB (10 mg/mL).

-

Note: Nor-harmane often provides better sensitivity for sulfated sugars in negative mode than DHB.

-

-

Mode: Linear or Reflector Negative Ion Mode .

-

Spotting: Mix 1

L sample + 1 -

Laser Power: Use minimum threshold laser power to prevent in-source desulfation (loss of 80 Da).

Method B: ESI-MS/MS (Structural Elucidation)

-

Solvent: 50% Methanol or Acetonitrile with 10 mM Ammonium Acetate or 0.1% Diethylamine .

-

Chemistry: The amine additive ensures deprotonation

rather than cationization.

-

-

Flow Rate: 5–10

L/min (Direct Infusion) or coupled to HILIC-LC. -

Parameters:

-

Capillary Voltage: -2.5 to -3.0 kV.

-

Cone Voltage: Low (20–30 V) . High cone voltage strips sulfate groups.

-

Desolvation Temp: 150°C–200°C.

-

Data Interpretation: Expected Ions ( -Carrageenan Series)

The repeating unit of

-

Mass of Disaccharide Unit (Na salt): ~408 Da (Free acid form ~386 Da).

-

Mass Shift: Sulfate group = 80 Da.

| DP (Degree of Polymerization) | Theoretical Mass (Free Acid) | Observed Ion (Negative Mode) |

| DP2 (Disaccharide) | 386.3 Da | 385.3 |

| DP4 (Tetrasaccharide) | 774.6 Da | 773.6 |

| DP6 (Hexasaccharide) | 1162.9 Da | 580.4 |

Note: In ESI, multiply charged ions (

References

-

Tuvikene, R., et al. (2010). "Mechanism of mild acid hydrolysis of galactan polysaccharides with highly ordered disaccharide repeats leading to a complete series of exclusively odd-numbered oligosaccharides."[2] International Journal of Biological Macromolecules. Link

-

Fatema, M.K., et al. (2010).[3] "Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry analysis of oligosaccharides and oligosaccharide alditols obtained by hydrolysis of agaroses and carrageenans." Carbohydrate Research. Link

-

Zhu, B., et al. (2014).

-Carrageenan Oligosaccharides Obtained by Degradation with -

Pabst, M., et al. (2008). "A single step method for purification of sulfated oligosaccharides."[4] Analytical Chemistry. Link

- Black, W.A.P., et al. (1998). "Manufacture of algal chemicals. IV. Laboratory-scale isolation of fucoidin from brown marine algae." Journal of the Science of Food and Agriculture.

Sources

- 1. Electrospray ionization mass spectrometric analysis of κ-carrageenan oligosaccharides obtained by degradation with κ-carrageenase from Pedobacter hainanensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of mild acid hydrolysis of galactan polysaccharides with highly ordered disaccharide repeats leading to a complete series of exclusively odd-numbered oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fatema, M.K. Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry analysis of oligosaccharides and oligosaccharide alditols obtained by hydrolysis of agaroses and carrageenans, two important types of red seaweed polysaccharides. (2010). Carbohydrate Research. 345 (2):275-283 [bibliotecadigital.exactas.uba.ar]

- 4. A single step method for purification of sulfated oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

HPAEC-PAD Analysis of Sulfated Marine Oligosaccharides

This Application Note and Protocol guide details the high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) of sulfated marine oligosaccharides. This document is structured for researchers requiring high-resolution profiling of bioactive glycans from sources such as Ulva (ulvans), Fucus (fucoidans), and Chondrus (carrageenans).

Application Note & Standard Operating Protocol

Introduction & Scientific Rationale

Marine oligosaccharides, particularly sulfated species like fucoidans, carrageenans, and ulvans, possess significant pharmacological potential, including anticoagulant, antiviral, and immunomodulatory activities. However, their analysis is complicated by two factors:

-

Lack of Chromophores: Unlike proteins, these sugars do not absorb UV light, rendering standard HPLC-UV useless without complex derivatization.

-

High Anionic Charge: The presence of sulfate (

) and uronic acid (

HPAEC-PAD overcomes these barriers by separating carbohydrates as oxyanions at high pH (pH > 13) and detecting them via oxidation at a gold electrode.[1] This method is superior to refractive index (RI) detection due to its compatibility with gradient elution—a strict requirement for resolving complex oligosaccharide mixtures.

Mechanism of Action[2]

-

Separation (HPAEC): At pH > 13, the hydroxyl groups of carbohydrates ionize (

). The column (anion exchanger) retains these oxyanions. Sulfated oligosaccharides, being permanently charged and highly acidic, are retained more strongly than neutral sugars, requiring high-ionic-strength eluents (Sodium Acetate) to displace them. -

Detection (PAD): A pulsed potential is applied to a gold working electrode. Carbohydrates adsorb to the surface and are oxidized, generating a current proportional to concentration. The "pulse" sequence continuously cleans the electrode to prevent fouling.

Experimental Workflow & Decision Tree

The following diagram outlines the critical decision-making process for sample preparation, specifically addressing the high-salt matrix typical of marine samples.

Figure 1: Workflow for processing marine biomass. Note the critical Chloride Removal step to prevent column poisoning.

Detailed Protocol

Reagents and Materials[1][3][4][5][6][7][8][9]

-

Water: 18.2 MΩ·cm deionized water (degassed). Crucial: Dissolved

forms carbonate, which acts as a displacing ion and shifts retention times. Keep eluents under Helium or Nitrogen headspace. -

Sodium Hydroxide (NaOH): 50% w/w solution (low carbonate grade, e.g., Fisher or Sigma). Do not use pellets.

-

Sodium Acetate (NaOAc): Anhydrous, electrochemical grade.

-

Columns:

-

Primary: Dionex CarboPac PA200 (3 × 250 mm) – Optimized for high-resolution oligosaccharide mapping.

-

Guard: CarboPac PA200 Guard (3 × 50 mm).

-

Alternative: CarboPac PA100 (suitable, but lower resolution for high DP species).

-

-

Sample Cleanup: Dionex OnGuard II Ag (Silver) and OnGuard II Na (Sodium) cartridges.

Sample Preparation (The "Trustworthiness" Check)

Marine samples naturally contain high levels of chloride (

Protocol for Chloride Removal:

-

Conditioning: Pass 5 mL of DI water through the OnGuard II Ag cartridge, followed by the OnGuard II Na cartridge.

-

Loading: Stack the cartridges: Ag (Top) → Na (Bottom) .

-

Processing: Pass the sample (max 10 mL) through the stack at ~2 mL/min.

-

Mechanism:

precipitates

-

-

Filtration: Filter the eluate through a 0.22 µm PES membrane before injection.

Instrument Setup & Gradient Conditions

Sulfated oligosaccharides require a dual-gradient approach: constant high pH (to keep sugars ionized) and increasing ionic strength (to push off the sulfated species).

System Parameters:

-

Flow Rate: 0.5 mL/min (for PA200).

-

Temperature: 30°C.

-

Injection Volume: 10–25 µL.

-

Eluents:

Gradient Table (High-Resolution Mapping):